molecular formula C13H19N3O2 B2727050 4-Benzyl-6-methylmorpholine-2-carbohydrazide CAS No. 1936593-40-6

4-Benzyl-6-methylmorpholine-2-carbohydrazide

Cat. No.: B2727050
CAS No.: 1936593-40-6
M. Wt: 249.314
InChI Key: WOGUXPOXPGGVPB-UHFFFAOYSA-N
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Description

4-Benzyl-6-methylmorpholine-2-carbohydrazide is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol It is characterized by its morpholine ring substituted with benzyl and methyl groups, and a carbohydrazide functional group

Preparation Methods

The synthesis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide typically involves the reaction of 4-benzyl-6-methylmorpholine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide group. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and catalyst use, to enhance yield and purity.

Chemical Reactions Analysis

4-Benzyl-6-methylmorpholine-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Benzyl-6-methylmorpholine-2-carbohydrazide has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Benzyl-6-methylmorpholine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

4-Benzyl-6-methylmorpholine-2-carbohydrazide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-benzyl-6-methylmorpholine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10-7-16(8-11-5-3-2-4-6-11)9-12(18-10)13(17)15-14/h2-6,10,12H,7-9,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGUXPOXPGGVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)NN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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